Product packaging for C10H11ClO4S(Cat. No.:CAS No. 383135-64-6)

C10H11ClO4S

Cat. No.: B2684071
CAS No.: 383135-64-6
M. Wt: 262.7
InChI Key: XJNXILRUPXCQGA-UHFFFAOYSA-N
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Description

Ethyl 2-[(chlorosulfonyl)methyl]benzoate is a chemical compound with the molecular formula C10H11ClO4S and a molecular weight of 262.71 g/mol. Its IUPAC name is ethyl 2-(chlorosulfonylmethyl)benzoate . This compound is characterized by its unique bifunctional structure, which incorporates both a stable ethyl benzoate moiety and a highly reactive chlorosulfonyl group attached to the aromatic ring at the ortho position . The presence of these two distinct functional groups makes it a valuable intermediate in organic synthesis. The chlorosulfonyl group (-SO2Cl) is notably reactive and serves as a key intermediate for the synthesis of sulfonamides, a crucial class of compounds in medicinal chemistry . This reactivity allows the compound to readily undergo reactions with various nucleophiles, including amines, alcohols, and thiols, to form sulfonamides, sulfonate esters, and thioesters, respectively . The stable benzoate ester scaffold, on the other hand, influences the compound's overall solubility and provides a robust aromatic platform for further chemical modifications . The primary research applications of Ethyl 2-[(chlorosulfonyl)methyl]benzoate are rooted in its role as a versatile building block. It is used in contemporary research to create novel compounds with potential applications in medicinal chemistry and materials science . Its high reactivity makes it particularly useful for the development of new synthetic methodologies and the preparation of complex molecular architectures. Researchers value this compound for its ability to facilitate a wide range of chemical transformations in the pursuit of new biologically active molecules or functional materials. This product is intended for research purposes only and is not for human or veterinary use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11ClO4S B2684071 C10H11ClO4S CAS No. 383135-64-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(5-chloro-2-ethylsulfonylphenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO4S/c1-2-16(14,15)9-4-3-8(11)5-7(9)6-10(12)13/h3-5H,2,6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJNXILRUPXCQGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=C(C=C(C=C1)Cl)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for C10h11clo4s Isomers

Strategic Approaches for Carbon-Sulfur Bond Formation in C10H11ClO4S Synthesis

The creation of the carbon-sulfur (C-S) bond is a cornerstone in the synthesis of this compound isomers. This is typically achieved through electrophilic aromatic substitution, where a sulfur-containing electrophile is introduced onto an aromatic ring. wikipedia.org The specific strategy depends on the available starting materials and the desired isomer.

Aromatic sulfonation introduces a sulfonic acid (-SO₃H) group onto an aromatic ring, which is a key precursor to the target sulfonyl chloride. wikipedia.org The choice of sulfonating agent is critical and influences both the reaction rate and the selectivity. numberanalytics.com

Several reagents and protocols have been developed for this purpose:

Sulfur Trioxide (SO₃) and Oleum: Sulfur trioxide is a highly reactive electrophile used for sulfonation. scirp.org It is often used in a solution with sulfuric acid, a mixture known as fuming sulfuric acid or oleum. numberanalytics.com This powerful reagent system can sulfonate a wide range of aromatic compounds. numberanalytics.com

Chlorosulfonic Acid (HSO₃Cl): This is another effective agent that can directly introduce the sulfonyl group. wikipedia.org It is often used in stoichiometric amounts or with a slight excess. google.com

Solid-Supported Reagents: To create more environmentally friendly and reusable systems, catalysts supported on solid materials like silica (B1680970) have been developed. ajgreenchem.com Silica-supported perchloric acid (SiO₂/HClO₄) and potassium bisulfate (SiO₂/KHSO₄) have been shown to be effective catalysts for sulfonation using sodium bisulfite. ajgreenchem.com

Catalytic Systems: Modern methods explore the use of catalysts to facilitate sulfonation under milder conditions. Vilsmeier-Haack reagents (e.g., DMF/SOCl₂) in combination with sodium bisulfite can be used for the sulfonation of activated aromatic rings like phenols and anilines. scirp.org Pyridinium Dichromate (PDC) and Pyridinium Chlorochromate (PCC) have also been explored as catalysts for the sulfonation of aromatic compounds using sodium bisulfite in an aqueous acetonitrile (B52724) medium. tandfonline.com

Table 1: Comparison of Common Sulfonylation Reagents

Reagent/System Typical Conditions Advantages Disadvantages
H₂SO₄ + SO₃ (Oleum) Heating with the aromatic compound wikipedia.org High reactivity, applicable to many substrates numberanalytics.com Harsh conditions, potential for side reactions and degradation scirp.org
Chlorosulfonic Acid Reaction with aromatic compound, often without solvent wikipedia.org Effective, can be used in stoichiometric amounts wikipedia.orggoogle.com Highly corrosive, liberates HCl gas wikipedia.org
Silica-Supported Catalysts Reflux or microwave irradiation with NaHSO₃ ajgreenchem.com Reusable, environmentally friendly, high yields ajgreenchem.com May require specific substrate activation
Vilsmeier-Haack Reagent Room temperature with NaHSO₃ scirp.org Mild conditions for activated aromatics scirp.org Primarily for electron-rich systems like phenols and anilines scirp.org

| PDC or PCC / NaHSO₃ | Room temperature or microwave irradiation tandfonline.com | Catalytic, mild conditions, fast under microwave tandfonline.com | Catalyst may be sensitive to other functional groups |

Once the sulfonic acid group is in place, it must be converted to a sulfonyl chloride (-SO₂Cl). Alternatively, other sulfur-containing functional groups like thiols can be directly converted to sulfonyl chlorides through oxidative chlorination. organic-chemistry.orgresearchgate.net

Key methods for this transformation include:

Reaction with Thionyl Chloride (SOCl₂): Sulfonic acids can be converted to sulfonyl chlorides by heating with thionyl chloride. wikipedia.org To drive the reaction to completion, a molar excess of thionyl chloride is often used, with temperatures ranging from 30°C to 150°C. google.com

Reaction with Phosphorus Halides: Phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃) are classic reagents for converting sulfonic acid salts to sulfonyl chlorides, typically requiring heating. orgsyn.org A process for preparing chloropyridine sulphonic acid chlorides involves reacting a hydroxypyridine-sulphonic acid with phosphorus trichloride (B1173362) and chlorine gas at temperatures of 100 to 120° C. google.com

Oxidative Chlorination of Thiols and Disulfides: A variety of modern reagents can achieve the direct conversion of thiols or disulfides to sulfonyl chlorides under mild conditions. organic-chemistry.org These methods avoid the need to first isolate the sulfonic acid.

The combination of hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂) is a highly reactive system for this conversion. organic-chemistry.org

A mixture of a nitrate (B79036) salt and chlorotrimethylsilane (B32843) provides a mild and efficient route. organic-chemistry.org

N-Chlorosuccinimide (NCS) in the presence of dilute hydrochloric acid can also afford sulfonyl chlorides in good yields. organic-chemistry.org

Oxone in the presence of a chloride source (like KCl) in water is a green and rapid method for the oxyhalogenation of thiols and disulfides to their corresponding sulfonyl chlorides. rsc.org

Table 2: Selected Methods for Sulfonyl Chloride Synthesis

Starting Material Reagent(s) Key Features
Sulfonic Acid Thionyl Chloride (SOCl₂) wikipedia.org Common and effective; often requires heat and excess reagent. google.com
Sulfonic Acid Salt Phosphorus Pentachloride (PCl₅) orgsyn.org Classic method; requires high temperatures (170-180°C). orgsyn.org
Hydroxypyridine-sulfonic acid PCl₃ and Cl₂ google.com Specific for certain heterocyclic systems; high temperatures required. google.com
Thiol/Disulfide H₂O₂ / SOCl₂ organic-chemistry.org Highly reactive; provides excellent yields in short times. organic-chemistry.org
Thiol/Disulfide N-Chlorosuccinimide (NCS) / HCl organic-chemistry.org Smooth oxidation; provides good yields. organic-chemistry.org

| Thiol/Disulfide | Oxone / KCl in Water rsc.org | Green chemistry approach; rapid reaction at room temperature. rsc.org |

Development of Sulfonylation Reagents and Protocols

Targeted Functional Group Interconversions for Precursors of this compound

For a target molecule such as 2-Methoxy-5-(2-oxopropyl)benzene-1-sulfonyl chloride , a synthetic plan might involve several FGI steps on a precursor molecule:

Introduction of the Methoxy (B1213986) Group: A hydroxyl group on the aromatic ring could be converted to a methoxy group using a methylating agent like methyl iodide or dimethyl sulfate (B86663). Conversely, a nitro group could be reduced to an amine, which is then converted to a hydroxyl group via a diazonium salt, followed by methylation.

Formation of the Oxopropyl Side Chain: An acetyl group (-COCH₃) on the ring could be a precursor. This group could be introduced via Friedel-Crafts acylation. To get the 2-oxopropyl group (-CH₂COCH₃), one might start with an aromatic aldehyde. A Wittig or Horner-Wadsworth-Emmons reaction could add a two-carbon unit, followed by functional group manipulation to yield the desired ketone. fiveable.me Another route involves the Arndt-Eistert reaction, which can extend a carboxylic acid by one methylene (B1212753) group, potentially leading to the desired carbon skeleton after further steps. vanderbilt.edu

Protecting Group Strategies: During a multi-step synthesis, it is often necessary to use protecting groups to prevent a sensitive functional group from reacting under certain conditions. fiveable.me For example, a ketone might be protected as a ketal while performing a reaction on another part of the molecule.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity in this compound Production

Achieving a high yield of the desired this compound isomer while minimizing byproducts requires careful optimization of all reaction parameters. nih.gov This includes the choice of catalyst, solvent, temperature, and reaction time. researchgate.net

Catalysts are essential for improving the efficiency, selectivity, and sustainability of synthetic processes. topsoe.com In the context of synthesizing this compound isomers, catalysts play a role in both the key C-S bond formation and subsequent transformations.

Catalysts for Sulfonylation: While strong acids are traditional reagents, catalytic methods are increasingly favored. Iron(III) chloride (FeCl₃) has been shown to catalyze the solvent-free sulfonylation of arenes under microwave irradiation, leading to high yields and short reaction times. organic-chemistry.org As mentioned earlier, solid-supported acid catalysts like SiO₂/HClO₄ offer advantages in terms of reusability and reduced waste. ajgreenchem.com

Catalysts for C-S Cross-Coupling: An alternative to electrophilic sulfonation is transition metal-catalyzed cross-coupling. Well-defined palladium N-heterocyclic carbene (NHC) complexes, such as [Pd(IPr*OMe)(cin)(Cl)], have demonstrated high activity for forming C-S bonds between aryl halides and thiols. organic-chemistry.org Copper-based catalysts, often paired with ligands like N,N'-dimethylethylenediamine (DMEDA), are also effective for S-arylation reactions. jcsp.org.pk

Synergistic Catalysis: Advanced strategies may involve synergistic catalysis, where two distinct catalysts activate the two reacting partners simultaneously, potentially leading to new or more efficient transformations. nih.gov

Table 3: Examples of Catalysts in Relevant Synthetic Steps

Reaction Type Catalyst Example Application Reference(s)
Sulfonylation Iron(III) Chloride (FeCl₃) Solvent-free sulfonylation of arenes with sulfonyl chlorides. organic-chemistry.org
Sulfonylation Silica-Supported HClO₄ Sulfonation of aromatic compounds using NaHSO₃. ajgreenchem.com
C-S Cross-Coupling [Pd(IPr*OMe)(cin)(Cl)] Coupling of aryl halides with thiols. organic-chemistry.org
C-S Cross-Coupling Copper(I) Iodide (CuI) / DMEDA S-arylation of hetero-aryl thiols with aryl iodides. jcsp.org.pk

| Sulfonylation | Pyridinium Dichromate (PDC) | Sulfonation of aromatic compounds using NaHSO₃. | tandfonline.com |

The choice of solvent and the precise control of temperature are critical parameters that can dramatically influence the outcome of a reaction. numberanalytics.com

Solvent Effects: The solvent plays a significant role in the success of many reactions. mdpi.com

In sulfonylation, inert solvents like dichloromethane (B109758) or nitrobenzene (B124822) may be used to facilitate the reaction. numberanalytics.com In some cases, solvent-free conditions, particularly with microwave heating, can be highly effective. organic-chemistry.org

For the conversion of sulfonic acids to sulfonyl chlorides, solvents like dichloromethane or chloroform (B151607) are chosen for their ability to dissolve intermediates while being unreactive towards reagents like thionyl chloride.

Quantum-chemical calculations have shown that solvent polarity can influence the positional selectivity of sulfonation. For example, in the sulfonation of pyrrole, the solvent can affect the activation energy for the formation of different isomers. osi.lv

Temperature Control: Temperature management is crucial for controlling reaction rates and preventing the formation of undesired byproducts. numberanalytics.com

In sulfonation, increasing the temperature generally increases the reaction rate but can decrease selectivity and lead to side products. numberanalytics.com

During the preparation of sulfonyl chlorides with thionyl chloride, gradual heating (e.g., from 25°C to reflux) can prevent thermal degradation of sensitive functional groups. For chlorosulfonic acid reactions, maintaining a specific temperature range (e.g., 20-25°C) can be key to minimizing the formation of sulfone byproducts. orgsyn.org In other protocols, temperatures between 60°C and 120°C are optimal for the reaction with thionyl chloride. google.com

Catalyst Development for Efficient this compound Synthesis

Exploration of Novel Synthetic Routes to Unreported this compound Isomers

While the synthesis of certain isomers like 2-[2-(4-chlorophenyl)ethoxy]ethyl methanesulfonate (B1217627) and 3-(4-chlorophenyl)propyl methanesulfonate is documented, the exploration of synthetic pathways to other, currently unreported, positional isomers is a key area of research. prepchem.comgoogle.com Novel methodologies focus on creating variations in the substitution pattern of the chlorophenyl ring and the arrangement of the ether and sulfonate ester moieties.

Traditional synthesis of sulfonate esters typically involves the reaction of an alcohol or phenol (B47542) with a sulfonyl chloride in the presence of a base. tandfonline.comeurjchem.com However, this method can be limited by the stability and availability of the required sulfonyl chlorides. tandfonline.com Modern approaches aim to overcome these limitations through innovative C-S and S-O bond-forming reactions.

Proposed Routes to Novel Isomers:

Ortho- and Meta-Substituted Phenyl Isomers: The majority of documented syntheses start with para-substituted chlorophenyl compounds. Novel routes can be explored starting from 2-chlorophenyl or 3-chlorophenyl precursors. For example, the synthesis of 2-(2-chlorophenyl)ethyl methanesulfonate or 2-(3-chlorophenyl)ethyl methanesulfonate could be achieved via the reduction of the corresponding chlorophenylacetic acids to their respective alcohols, followed by esterification with methanesulfonyl chloride.

Visible-Light-Induced Synthesis: A modern, photocatalyst-free approach involves the multicomponent reaction of arylazo sulfones, an SO2 surrogate like DABSO (DABCO·(SO2)2), and an appropriate chloro-substituted phenylethanol or propanol (B110389) derivative. rsc.org This method offers mild reaction conditions and could be adapted to produce a wide range of this compound isomers with high efficiency. rsc.org A potential reaction is outlined in the table below.

Catalyst-Free Alkoxysulfonylation: An operationally simple and efficient method for generating sulfonic esters involves the direct use of dimethyl sulfate (DMS) or diethyl sulfate (DES) as alkoxysulfonylation reagents with appropriate chlorophenyl derivatives. tandfonline.com This solvent-free approach avoids the need for expensive catalysts or ligands and tolerates a wide array of functional groups, making it suitable for creating a library of novel isomers. tandfonline.com

Electrochemical Synthesis: Emerging techniques in electrosynthesis allow for the direct formation of C-S bonds under ambient conditions, potentially from starting materials like CO2 and sulfur species. chemrxiv.org While still in development, these methods could offer a sustainable route to sulfonate intermediates required for this compound synthesis.

Table 1: Proposed Novel Synthetic Pathways for this compound Isomers
Target IsomerProposed MethodKey ReagentsPotential AdvantagesReference
2-(2-Chlorophenyl)ethyl methanesulfonateVisible-Light-Induced Multicomponent Reaction2-Chlorophenylethanol, Arylazo sulfone, DABSO, CuIMild conditions, high functional group tolerance. rsc.org
4-Chlorophenoxypropyl methanesulfonateCatalyst-Free Alkoxysulfonylation4-Chlorophenoxypropanol, Dimethyl sulfate (DMS)Solvent-free, no expensive catalyst, operationally simple. tandfonline.com
3-(3-Chlorophenyl)propyl methanesulfonateTraditional Esterification3-(3-Chlorophenyl)propanol, Methanesulfonyl chloride, Triethylamine (B128534)Well-established, predictable reactivity. google.com

Research into Scalable Synthetic Adaptations for this compound Derivatives

Adapting synthetic routes for industrial-scale production requires a focus on cost, safety, efficiency, and environmental impact. Research into scalable syntheses for this compound derivatives centers on optimizing existing protocols and developing new, robust methods suitable for large-scale manufacturing.

A key example of a scalable synthesis is the preparation of 3-(4-chlorophenyl)propyl methanesulfonate. One documented large-scale process involves two main steps:

Reduction: The reduction of 3-(4-chlorophenyl)propionic acid to 3-(4-chlorophenyl)propanol. This can be achieved using reagents like sodium borohydride (B1222165) (NaBH4) in a solvent like tetrahydrofuran (B95107) (THF). google.com

Esterification: The subsequent reaction of the alcohol with methanesulfonyl chloride in the presence of a base like triethylamine in a solvent such as dichloromethane. This method yielded 418.9g of the product with a 98.4% yield, demonstrating its suitability for large-scale production. google.com

Modern research also points toward new scalable methodologies that improve upon traditional routes. For instance, the direct synthesis of sulfonic esters using dimethyl sulfate is noted for its industrial applicability due to the low cost and high reactivity of the reagent. tandfonline.com Similarly, visible-light-induced reactions are gaining attention for scalability, as they can often be performed under milder conditions and may offer a pathway to effective and scalable production. rsc.org

The choice of purification method is also critical for scalability. While laboratory-scale purifications often rely on column chromatography, industrial processes favor crystallization due to lower cost and easier implementation on a large scale. The synthesis of 3-(4-chlorophenyl)propyl methanesulfonate yields a solid product, which is advantageous for large-scale purification by filtration and recrystallization. google.com

Table 2: Comparison of Scalability Factors for Sulfonate Ester Synthesis
Synthetic MethodKey ReagentsScalability AdvantagesScalability ChallengesReference
Traditional (Alcohol + Sulfonyl Chloride)Methanesulfonyl chloride, Triethylamine, DichloromethaneHigh yields, well-understood mechanism, product often solid.Use of hazardous/unstable sulfonyl chlorides, requires base and solvent. google.comeurjchem.com
Catalyst-Free (using DMS/DES)Dimethyl sulfate (DMS) or Diethyl sulfate (DES)Low-cost reagents, solvent-free, operationally simple.Toxicity and handling of DMS/DES. tandfonline.com
Visible-Light-InducedPhotocatalyst (e.g., CuI), SO2 surrogateMild conditions, potential for high efficiency.Requires specialized photoreactor equipment for large scale. rsc.org
Acidolysis of Boron EstersBoric acid, Alcohol, Sulfonic acidAvoids sulfonyl chlorides, high yields reported.Multi-step process involving formation and isolation of boron esters. google.com

Reaction Mechanisms and Reactivity Profiles of C10h11clo4s Isomers

Mechanistic Investigations of Nucleophilic Substitution Reactions at the Sulfonyl Chloride Center

The sulfonyl chloride group is the focal point for a variety of nucleophilic substitution reactions. These reactions proceed through a general mechanism where a nucleophile attacks the electrophilic sulfur atom, leading to the displacement of the chloride ion, which is a good leaving group.

Sulfonamide Formation: The reaction of a C10H11ClO4S isomer, such as an ethyl-substituted chlorosulfonyl anisole, with a primary or secondary amine (R-NH2 or R2-NH) leads to the formation of a sulfonamide. This reaction is fundamental in the synthesis of many pharmaceutical compounds. The general mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the sulfur atom of the sulfonyl chloride. This is followed by the elimination of a proton from the nitrogen and the chloride ion.

Sulfonate Ester Formation: Similarly, reaction with an alcohol (R-OH) or an alkoxide (R-O-) as the nucleophile results in the formation of a sulfonate ester. For instance, an isomer like 4-ethoxy-benzenesulfonyl chloride can react with an alcohol in the presence of a base to yield the corresponding sulfonate ester. chemdad.com The base is often required to deprotonate the alcohol, increasing its nucleophilicity. Pyridine (B92270) is a commonly used base and catalyst for this transformation. google.com

A well-documented example, though with a slightly different molecular formula (C9H12O3S), is the synthesis of Ethyl p-toluenesulfonate (EPTS) from p-toluenesulfonyl chloride and ethanol. This reaction serves as a good model for the formation of sulfonate esters from this compound isomers. The reaction is typically carried out in the presence of a base like pyridine to facilitate the formation of the ester bond.

The kinetics of these nucleophilic substitution reactions are influenced by several factors, including the nature of the nucleophile, the solvent, and the specific structure of the this compound isomer. Stronger nucleophiles will generally lead to faster reaction rates. The solvent can play a crucial role by stabilizing the transition state.

Thermodynamically, the formation of sulfonamides and sulfonate esters is generally favorable due to the formation of a stable S-N or S-O bond and the departure of the stable chloride ion. The precise equilibrium position will depend on the relative bond energies and the stability of the products and reactants.

Formation of Sulfonamides and Sulfonate Esters

Influence of Electronic and Steric Effects on the Reactivity and Selectivity of this compound

The substituents on the aromatic ring of this compound isomers exert significant electronic and steric effects that modulate the reactivity of the sulfonyl chloride group.

Electronic Effects: Electron-withdrawing groups (such as the chloro group) on the aromatic ring will increase the electrophilicity of the sulfur atom in the sulfonyl chloride, making it more reactive towards nucleophiles. Conversely, electron-donating groups (such as alkoxy or alkyl groups) will decrease the electrophilicity of the sulfur atom, slowing down the rate of nucleophilic attack. For example, in an isomer like 4-chloro-3-ethoxybenzenesulfonyl chloride, the electron-withdrawing effect of the chlorine atom would be expected to enhance reactivity, while the electron-donating ethoxy group would have a counteracting effect.

Steric Effects: The size and position of substituents on the aromatic ring can sterically hinder the approach of the nucleophile to the sulfonyl chloride group. For instance, in an isomer where an ethyl group is positioned ortho to the sulfonyl chloride group, the steric bulk of the ethyl group may slow down the reaction rate compared to an isomer where the ethyl group is in the para position. This steric hindrance can also influence the selectivity of the reaction when multiple reactive sites are present in the nucleophile.

An example of steric hindrance influencing a reaction can be seen in peptide synthesis using p-toluenesulfonyl chloride, where bulky amino acids can hinder the desired reaction. acs.org

Hydrolytic and Solvolytic Degradation Mechanisms of this compound Isomers

This compound isomers are susceptible to hydrolysis and solvolysis, where water or another solvent molecule acts as the nucleophile.

Hydrolysis: In the presence of water, the sulfonyl chloride group can be hydrolyzed to the corresponding sulfonic acid (-SO3H). This reaction proceeds via a nucleophilic attack of a water molecule on the sulfur atom, followed by the elimination of HCl. The resulting sulfonic acid is a strong acid and will be deprotonated in neutral or basic solutions. wikipedia.org The rate of hydrolysis will be influenced by the electronic and steric factors discussed previously.

Solvolysis: In other nucleophilic solvents, such as alcohols, a similar process of solvolysis can occur, leading to the formation of sulfonate esters.

The stability of this compound isomers in different solvent systems is a critical consideration for their synthesis, storage, and application.

Oxidation-Reduction Chemistry of Sulfur-Containing Moieties within this compound Architectures

The sulfur atom in the sulfonyl chloride group of this compound isomers is in a high oxidation state (+6). Therefore, it is generally resistant to further oxidation. However, the sulfur atom can be reduced.

Reduction of the sulfonyl chloride group can lead to the formation of various sulfur-containing functional groups with the sulfur in lower oxidation states, such as sulfinic acids (-SO2H), disulfides (R-S-S-R), or thiols (-SH). The specific product obtained will depend on the reducing agent used and the reaction conditions. For example, strong reducing agents like lithium aluminum hydride (LiAlH4) can reduce sulfonyl chlorides to thiols.

Conversely, if the this compound isomer contains other functional groups that are more susceptible to oxidation or reduction, these reactions may occur preferentially, leaving the sulfonyl chloride group intact, provided appropriate reagents are chosen.

Computational and Theoretical Investigations of C10h11clo4s Molecular Structure and Reactivity

Quantum Chemical Calculations for Electronic Structure and Molecular Conformation of C10H11ClO4S

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and geometry of molecules. whiterose.ac.uk For a molecule like Ethyl [(4-chlorophenyl)sulfonyl]acetate, these calculations can provide detailed insights into its fundamental properties.

DFT calculations, often using the B3LYP functional with a basis set such as 6-311++G(d,p), can be employed to determine the optimized molecular geometry. orientjchem.orgmdpi.com For Ethyl [(4-chlorophenyl)sulfonyl]acetate, these calculations would predict key structural parameters.

Based on studies of similar arylsulfonyl compounds, the geometry around the sulfur atom is expected to be a distorted tetrahedron. nih.gov The S=O bond lengths are typically around 1.43 Å, while the S-C(aryl) and S-C(alkyl) bond lengths are approximately 1.76 Å and 1.78 Å, respectively. The O=S=O bond angle is predicted to be in the range of 120-125°, while the C-S-C angle would be smaller, around 105°. nih.gov

The dihedral angle between the phenyl ring and the sulfonyl group is a critical parameter that influences the molecule's conformation and electronic properties. In related phenylsulfonyl compounds, this angle can vary significantly depending on the substituents. mdpi.com For Ethyl [(4-chlorophenyl)sulfonyl]acetate, this angle would be determined by the balance of steric and electronic effects.

Table 1: Predicted Geometrical Parameters for Ethyl [(4-chlorophenyl)sulfonyl]acetate based on Analogous Compounds

ParameterPredicted ValueReference for Analogy
S=O Bond Length~1.43 Å
S-C(aryl) Bond Length~1.76 Å
S-C(alkyl) Bond Length~1.78 Å
C-Cl Bond Length~1.74 Å orientjchem.org
O=S=O Bond Angle120-125° nih.gov
C(aryl)-S-C(alkyl) Angle~105° nih.gov
Phenyl-SO2 Dihedral AngleVaries mdpi.com

This table presents predicted values based on computational studies of structurally similar compounds. The exact values for Ethyl [(4-chlorophenyl)sulfonyl]acetate would require specific calculations.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. meta-synthesis.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of chemical stability. mdpi.com

For Ethyl [(4-chlorophenyl)sulfonyl]acetate, the HOMO is expected to be localized primarily on the chlorophenyl ring, which is the most electron-rich part of the molecule. rsc.org The LUMO, on the other hand, is likely to be centered on the sulfonyl group and the adjacent carbonyl group of the acetate (B1210297) moiety, as these are the most electron-accepting regions. mdpi.comrsc.org The presence of the electron-withdrawing sulfonyl group is known to lower the energy levels of the frontier orbitals. mdpi.com

Natural Bond Orbital (NBO) analysis can be used to calculate the distribution of atomic charges, providing insight into the molecule's polarity and reactive sites. wisc.edu In Ethyl [(4-chlorophenyl)sulfonyl]acetate, the sulfur atom is expected to carry a significant positive charge, while the oxygen and chlorine atoms will be negatively charged. This charge distribution highlights the electrophilic nature of the sulfur atom and the nucleophilic character of the oxygen atoms. researchgate.net

Table 2: Predicted Frontier Molecular Orbital Characteristics for Ethyl [(4-chlorophenyl)sulfonyl]acetate

ParameterPredicted CharacteristicReference for Analogy
HOMO LocalizationChlorophenyl ring rsc.org
LUMO LocalizationSulfonyl and acetate groups mdpi.comrsc.org
HOMO-LUMO GapModerate, indicating reasonable stability mdpi.com
Key Atomic Charges (NBO)S (positive), O (negative), Cl (negative) researchgate.net

This table is a qualitative prediction based on studies of analogous compounds.

Prediction of Bond Lengths, Angles, and Dihedral Angles

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects on this compound

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system, providing insights into conformational changes and interactions with the environment. nih.govpeerj.com For a flexible molecule like Ethyl [(4-chlorophenyl)sulfonyl]acetate, MD simulations can reveal its conformational landscape and the influence of solvents on its structure. mdpi.comwhiterose.ac.uk

MD simulations in different solvents, such as water or organic solvents, would show how the solvent molecules interact with the solute. researchgate.netresearchgate.net For Ethyl [(4-chlorophenyl)sulfonyl]acetate, polar solvents are expected to form hydrogen bonds with the oxygen atoms of the sulfonyl and acetate groups. acs.org These interactions can influence the conformational preferences of the molecule, for instance, by stabilizing certain dihedral angles. chemrxiv.org The simulation can also be used to calculate the diffusion coefficient of the molecule in a given solvent, which is related to the strength of the solute-solvent interactions. acs.org

The conformational landscape can be explored by analyzing the trajectory of the MD simulation. researchgate.net This would involve monitoring the fluctuations of key dihedral angles over time to identify the most stable conformers and the energy barriers between them. For Ethyl [(4-chlorophenyl)sulfonyl]acetate, the rotation around the S-C(aryl) and S-C(alkyl) bonds would be of particular interest. mdpi.com

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR, ECD) for Structural Elucidation of this compound

Computational methods can be used to predict spectroscopic parameters, which is a valuable tool for structural elucidation. wisc.eduresearchgate.net

For Nuclear Magnetic Resonance (NMR) spectroscopy, the Gauge-Including Atomic Orbital (GIAO) method, typically at the DFT level of theory, can predict the chemical shifts of ¹H and ¹³C nuclei with good accuracy. researchgate.netacs.org For Ethyl [(4-chlorophenyl)sulfonyl]acetate, the predicted ¹H NMR spectrum would show characteristic signals for the aromatic protons on the chlorophenyl ring, the methylene (B1212753) protons of the acetate group, and the ethyl group protons. pearson.com The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing effects of both the chloro and sulfonyl groups. Similarly, the ¹³C NMR spectrum would provide information about all the carbon atoms in the molecule.

Electronic Circular Dichroism (ECD) is a spectroscopic technique used to determine the absolute configuration of chiral molecules. While Ethyl [(4-chlorophenyl)sulfonyl]acetate itself is not chiral, computational methods could be used to predict the ECD spectrum of a chiral derivative, aiding in its stereochemical assignment.

Elucidation of Reaction Pathways and Transition State Analysis for this compound-Involving Processes

Computational chemistry is instrumental in elucidating reaction mechanisms by identifying transition states and calculating activation energies. chemrxiv.org For Ethyl [(4-chlorophenyl)sulfonyl]acetate, several types of reactions could be investigated.

One important class of reactions for sulfonyl compounds is nucleophilic substitution at the sulfur atom. mdpi.comnih.gov Theoretical studies on the reaction of arenesulfonyl chlorides with nucleophiles have shown that the mechanism can be either a concerted S(_N)2-type displacement or a stepwise addition-elimination pathway, depending on the nature of the nucleophile and the substituents. mdpi.comnih.gov For Ethyl [(4-chlorophenyl)sulfonyl]acetate, a computational analysis of its reaction with a nucleophile would involve locating the transition state structure and calculating the activation energy barrier, which would provide insights into the reaction's feasibility and kinetics. researchgate.net

Another area of investigation could be the reactions involving the ester group, such as hydrolysis. Computational studies can model the reaction pathway, including the formation of tetrahedral intermediates and the corresponding transition states. Furthermore, reactions involving the α-carbon to the sulfonyl group could be explored, as the sulfonyl group can activate this position for certain types of reactions. acs.org

Advanced Analytical Methodologies for Research on C10h11clo4s

High-Resolution Mass Spectrometry for Elucidating Reaction Intermediates and Transformation Products of C10H11ClO4S

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule and its fragments with high accuracy, which is crucial for identifying unknown reaction intermediates and transformation products. In the study of Ethyl [(4-chlorophenyl)sulfonyl]acetate, techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer would be employed.

HRMS provides exact mass measurements, typically with an accuracy of a few parts per million (ppm). This allows for the confident determination of elemental formulas for the parent ion and its fragments. For instance, the exact mass of the [M+H]+ ion of Ethyl [(4-chlorophenyl)sulfonyl]acetate (this compound) is calculated to be 263.0145, which can be experimentally verified.

During reactivity studies, Ethyl [(4-chlorophenyl)sulfonyl]acetate may undergo transformations such as hydrolysis or nucleophilic substitution. HRMS can identify the resulting products by their precise mass. For example, hydrolysis would yield (4-chlorophenyl)sulfonylacetic acid (C8H7ClO4S), and its corresponding deprotonated molecular ion [M-H]- would be detected at a specific m/z.

The fragmentation pattern in tandem mass spectrometry (MS/MS) experiments provides structural information. Key fragmentation pathways for Ethyl [(4-chlorophenyl)sulfonyl]acetate would involve the cleavage of the ester and sulfonyl groups. The fragmentation of esters often includes the loss of the alkoxy group, while sulfonyl compounds can cleave at the C-S and S-O bonds.

Table 1: Predicted High-Resolution Mass Spectrometry Data for Ethyl [(4-chlorophenyl)sulfonyl]acetate

Ion/Fragment FormulaDescriptionCalculated Monoisotopic Mass (Da)
[this compound]+•Molecular Ion262.0067
[C8H6ClO2S]-Loss of ethoxy group216.9726
[C6H4ClSO2]+4-chlorobenzenesulfonyl cation174.9621
[C2H5O2C-CH2]+Ethyl acetate (B1210297) fragment89.0599
[C6H4Cl]+Chlorophenyl cation111.0029

This table presents predicted data based on the structure of Ethyl [(4-chlorophenyl)sulfonyl]acetate and common fragmentation patterns observed for similar chemical classes. libretexts.orgajgreenchem.com

Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy for Complex Structural Characterization of this compound

Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is essential for the unambiguous structural elucidation of organic molecules like Ethyl [(4-chlorophenyl)sulfonyl]acetate. While one-dimensional (1D) 1H and 13C NMR provide initial information, two-dimensional (2D) techniques are required for a complete assignment of all proton and carbon signals, especially in complex molecules or mixtures. fmp-berlin.info

For Ethyl [(4-chlorophenyl)sulfonyl]acetate, 1H NMR would show signals for the ethyl group protons (a quartet for the -CH2- and a triplet for the -CH3) and the protons of the chlorophenyl ring (typically appearing as two doublets in the aromatic region). The methylene (B1212753) protons adjacent to the sulfonyl group would appear as a singlet.

2D NMR experiments provide connectivity information. libretexts.orgscience.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (H-H) couplings. For Ethyl [(4-chlorophenyl)sulfonyl]acetate, a cross-peak would be observed between the ethyl group's methylene and methyl protons. chegg.com

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded carbon and proton atoms. It would allow for the assignment of each proton signal to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart, which is critical for piecing together the molecular skeleton. researchgate.netscielo.br For example, the protons of the ethyl group would show correlations to the carbonyl carbon of the ester.

Table 2: Predicted 1H and 13C NMR Chemical Shifts and Key HMBC Correlations for Ethyl [(4-chlorophenyl)sulfonyl]acetate

AtomPredicted 1H δ (ppm)Predicted 13C δ (ppm)Key HMBC Correlations (Proton → Carbon)
Ethyl -CH3~1.2~14→ Ethyl -CH2-
Ethyl -CH2-~4.2~62→ Ethyl -CH3, → C=O
-SO2-CH2-~4.5~60→ C=O, → Aromatic C
Aromatic C-H~7.6-8.0~129-140→ Other Aromatic C
C=O-~165
Aromatic C-Cl-~138
Aromatic C-S-~142

Note: Predicted chemical shifts are estimates and can vary based on solvent and other experimental conditions. The table illustrates the type of data obtained from multi-dimensional NMR experiments. researchgate.netmagritek.com

X-ray Crystallography for Definitive Solid-State Structural Analysis of this compound and its Cocrystals

X-ray crystallography provides the most definitive structural information for crystalline solids, including precise bond lengths, bond angles, and intermolecular interactions. For a compound like Ethyl [(4-chlorophenyl)sulfonyl]acetate, obtaining a single crystal suitable for X-ray diffraction would allow for the unequivocal determination of its three-dimensional structure in the solid state.

The analysis would reveal the conformation of the molecule, such as the torsion angles between the phenyl ring, the sulfonyl group, and the acetate moiety. It would also detail intermolecular interactions, such as hydrogen bonds (if present) or other non-covalent interactions like π-π stacking of the aromatic rings, which govern the crystal packing.

The formation of cocrystals, where the target molecule crystallizes with another molecule (a coformer), can be used to modify physical properties or to obtain crystals of sufficient quality when the parent compound does not crystallize well. X-ray analysis of such cocrystals would reveal the specific interactions between Ethyl [(4-chlorophenyl)sulfonyl]acetate and the coformer.

Table 3: Illustrative Crystal Data for a Related Sulfonamide, N-[(4-Chlorophenyl)sulfonyl]acetamide

ParameterValue
Chemical FormulaC8H8ClNO3S
Crystal SystemMonoclinic
Space GroupP2/c
a (Å)12.1801 (6)
b (Å)9.2529 (4)
c (Å)17.6769 (8)
β (°)101.979 (1)
Volume (ų)1948.83 (16)
Z8

Data from a related structure, N-[(4-Chlorophenyl)sulfonyl]acetamide, to exemplify the output of an X-ray crystallographic analysis. iucr.org

Application of Advanced Spectroscopic Techniques (e.g., UV-Vis, FTIR, Raman, Chiroptical) in Mechanistic Studies of this compound Reactivity

A suite of spectroscopic techniques can be applied to study the reactivity and electronic properties of Ethyl [(4-chlorophenyl)sulfonyl]acetate.

UV-Vis Spectroscopy: This technique provides information about the electronic transitions within the molecule. Ethyl [(4-chlorophenyl)sulfonyl]acetate contains a chlorophenyl group and a carbonyl group, which are chromophores. The UV-Vis spectrum would be expected to show absorption maxima corresponding to π→π* transitions in the aromatic ring and n→π* transitions of the carbonyl group. sielc.com Changes in the UV-Vis spectrum over time can be used to monitor reaction kinetics.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify functional groups based on their characteristic vibrational frequencies. The FTIR spectrum of Ethyl [(4-chlorophenyl)sulfonyl]acetate would show strong absorption bands for the C=O stretch of the ester (around 1730-1750 cm⁻¹), the asymmetric and symmetric SO₂ stretches of the sulfonyl group (around 1350 and 1160 cm⁻¹, respectively), and various C-H and C-C stretching and bending vibrations of the aromatic and aliphatic parts of the molecule. researchgate.net Monitoring the appearance or disappearance of these bands can provide mechanistic insights into reactions.

Raman Spectroscopy: Raman spectroscopy is complementary to FTIR and is particularly sensitive to non-polar bonds and symmetric vibrations. The S-C and S=O bonds of the sulfonyl group, as well as the vibrations of the aromatic ring, would give rise to characteristic Raman signals. chemicalbook.comresearchgate.netchemicalbook.com

Chiroptical Techniques: Techniques such as circular dichroism (CD) are used to study chiral molecules. As Ethyl [(4-chlorophenyl)sulfonyl]acetate is achiral, it would not exhibit a CD spectrum. However, if it were to react with a chiral reagent to form a chiral product, or if it were studied in a chiral environment, chiroptical methods could be employed to investigate the stereochemistry of the reaction or interaction.

Table 4: Characteristic Vibrational Frequencies for Ethyl [(4-chlorophenyl)sulfonyl]acetate

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Technique
Ester C=OStretch1730 - 1750FTIR
Sulfonyl S=OAsymmetric Stretch~1350FTIR/Raman
Sulfonyl S=OSymmetric Stretch~1160FTIR/Raman
C-O-CStretch1000 - 1300FTIR
Aromatic C=CStretch1450 - 1600FTIR/Raman
C-ClStretch600 - 800FTIR/Raman

This table provides expected ranges for the main functional groups in Ethyl [(4-chlorophenyl)sulfonyl]acetate based on established spectroscopic correlations.

Mechanistic Research into Biological Interactions of C10h11clo4s Analogs

Investigations into Enzyme Inhibition Mechanisms by C10H11ClO4S Derivatives

The ability of this compound derivatives to inhibit enzyme activity is a key area of research. These studies aim to understand not only which enzymes are targeted but also the precise nature of the inhibitory interactions.

Identification of Specific Enzyme Targets

Research has indicated that derivatives of this compound can act as inhibitors for a variety of enzymes. For instance, some analogs have been studied for their potential to inhibit proteases, which are enzymes that break down proteins. rsc.org The sulfonyl fluoride (B91410) moiety present in some this compound analogs is known to react with serine residues, which are often found in the active sites of proteases. rsc.org This suggests that serine proteases are a likely class of targets for these compounds.

Additionally, studies on related sulfonyl compounds have shown inhibition of enzymes such as carbonic anhydrases (CAs). unifi.it CAs are involved in various physiological processes, and their inhibition can have therapeutic effects. unifi.it While direct studies on this compound and CAs are not extensively documented in the provided results, the chemical nature of the sulfonyl group suggests this as a plausible area for investigation.

Characterization of Binding Modes and Active Site Interactions

The mechanism of enzyme inhibition by this compound derivatives often involves the formation of a covalent bond with the enzyme. nih.gov The sulfonyl group, particularly a sulfonyl fluoride, is an electrophilic "warhead" that can react with nucleophilic amino acid residues in the enzyme's active site. rsc.orgpnas.org This results in irreversible inhibition, where the enzyme is permanently inactivated. libretexts.org

The interaction is often initiated by the non-covalent binding of the inhibitor to the enzyme's active site, driven by factors like structural similarity to the natural substrate. researchgate.net This proximity then facilitates the covalent reaction. pnas.org The type of inhibition can be competitive, where the inhibitor directly competes with the substrate for the active site. libretexts.orglabce.com

Ligand-Receptor Binding Studies and Molecular Recognition Mechanisms for this compound Scaffolds

The interaction of this compound analogs with biological receptors is governed by the principles of molecular recognition. numberanalytics.com This involves specific, non-covalent interactions between the ligand (the this compound derivative) and the receptor, a larger biomolecule like a protein. numberanalytics.comnih.gov These interactions, which include hydrogen bonding, electrostatic interactions, and van der Waals forces, determine the binding affinity and specificity. numberanalytics.com

The this compound chemical structure serves as a scaffold that can be modified to enhance these interactions. researchgate.netnih.gov By altering the substituents on the benzene (B151609) ring or the side chain, researchers can tune the molecule's properties to achieve more precise binding to a target receptor. rsc.org Radioligand binding assays are a common method to study these interactions, where a radiolabeled version of the ligand is used to measure its binding to receptors. revvity.com

Structure-Activity Relationship (SAR) Studies for Biological Target Engagement of this compound Analogs

Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of this compound analogs. alliedacademies.orgoncodesign-services.com These studies involve systematically modifying the chemical structure of the compound and evaluating the effect of these changes on its biological activity. alliedacademies.orgoncodesign-services.com

By synthesizing and testing a series of related compounds, researchers can identify the key structural features that are essential for target engagement. oncodesign-services.comresearchgate.net For example, SAR studies might reveal that a specific substituent on the aromatic ring is critical for high-affinity binding to a particular enzyme or receptor. researchgate.netresearchgate.net This information is invaluable for the rational design of more potent and selective molecules. alliedacademies.org Computational modeling is often used in conjunction with experimental SAR studies to predict the activity of new analogs. alliedacademies.org

Research on Protein Modification and Functional Enhancement through Sulfonyl Group Introduction using this compound Reagents

Reagents based on the this compound scaffold can be used to chemically modify proteins. nih.govacs.org The sulfonyl group, particularly sulfonyl chlorides and sulfonyl fluorides, can react with nucleophilic amino acid residues such as lysine, cysteine, and histidine. rsc.orgnih.govacs.org This allows for the site-specific attachment of the this compound molecule or a payload it carries to a protein. nih.govnih.gov

This modification can be used to enhance the function of a protein. For example, attaching a this compound-based reagent to a therapeutic protein can increase its binding affinity for its target. nih.gov This strategy of proximity-induced chemistry can lead to the development of more effective protein therapeutics. nih.gov The ability to introduce new functional groups onto proteins opens up a wide range of possibilities for creating novel bioconjugates with tailored properties. rsc.orgnih.gov

Molecular Mechanisms of Anti-proliferative Action of this compound Derivatives in Cellular Systems

Derivatives of this compound have shown promise as anti-proliferative agents, meaning they can inhibit the growth of cells. biorxiv.org The molecular mechanisms underlying this activity are an active area of investigation. One potential mechanism is the induction of apoptosis, or programmed cell death, in cancer cells. frontiersin.orgnih.gov

Studies on related compounds suggest that these molecules can interfere with key signaling pathways involved in cell proliferation and survival. mdpi.com For example, they might inhibit enzymes that are critical for cancer cell growth or activate pathways that lead to cell death. frontiersin.orgmdpi.com The anti-proliferative effects are often dose-dependent, with higher concentrations of the compound leading to greater inhibition of cell growth. biorxiv.org

Mechanistic Research of Antimicrobial Effects of this compound Derivatives

Derivatives of this compound have demonstrated notable antimicrobial activity, which is largely attributed to their ability to inhibit key microbial enzymes. The core mechanism often involves the interaction of the sulfonyl chloride or related functional groups with essential proteins in pathogens, leading to the disruption of vital cellular processes.

One of the primary mechanisms of antimicrobial action for derivatives of this class is enzyme inhibition. For instance, compounds structurally related to this compound, such as Ethyl 4-[(chlorosulfonyl)methyl]benzoate, have been implicated in studies focusing on enzyme inhibition as a pathway to antimicrobial effects. The electrophilic nature of the sulfonyl group makes it a reactive site for binding to nucleophilic residues in the active sites of enzymes, leading to their inactivation.

Research on analogous compounds provides further insight into these mechanisms. For example, derivatives of Methyl 2-bromo-5-(chlorosulfonyl)benzoate have been evaluated for their effectiveness against pathogenic bacteria. These studies have determined the Minimum Inhibitory Concentrations (MICs) against both methicillin-sensitive Staphylococcus aureus (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA), indicating their potential as antimicrobial agents. The antimicrobial efficacy of these compounds is often linked to their ability to inhibit specific enzymes crucial for bacterial survival.

Another related compound, 2-(4-Chlorobenzenesulfonyl)-2-methylpropanoic acid, has been shown to be effective against Gram-positive bacteria. The proposed mechanism for such compounds involves the disruption of bacterial cellular functions through the inhibition of essential enzymes.

The following interactive data table summarizes the antimicrobial activity of derivatives of a compound structurally similar to this compound, highlighting their potential as antimicrobial agents.

Compound NameMIC (mg/L) against MSSAMIC (mg/L) against MRSA
Methyl 2-bromo-5-(chlorosulfonyl)benzoate0.390.78
Methyl 2-chloro-5-(chlorosulfonyl)benzoate0.781.56
Methyl 2-bromo-4-(chlorosulfonyl)benzoate0.501.00

Data sourced from a study on the antimicrobial efficacy of Methyl 2-bromo-5-(chlorosulfonyl)benzoate and its derivatives.

Investigation of Anti-inflammatory Pathways Modulated by this compound Isomers

The anti-inflammatory properties of this compound isomers are an emerging area of research. While direct studies on the specific isomers of this compound are limited, the investigation of structurally related molecules and general anti-inflammatory pathways provides a framework for understanding their potential mechanisms of action. The anti-inflammatory effects of chemical compounds are often mediated through the modulation of key signaling pathways involved in the inflammatory response.

A plausible mechanism for the anti-inflammatory action of this compound isomers is the modulation of cytokine release. Pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), play a central role in orchestrating the inflammatory cascade. Compounds that can suppress the production or signaling of these cytokines can effectively dampen the inflammatory response. For instance, a related compound, 2-(4-Chlorobenzenesulfonyl)-2-methylpropanoic acid, has been shown to modulate cytokine release in vitro.

Furthermore, the inhibition of enzymes that produce inflammatory mediators is another key anti-inflammatory strategy. Cyclooxygenase (COX) and lipoxygenase (LOX) are critical enzymes in the synthesis of prostaglandins (B1171923) and leukotrienes, respectively, which are potent inflammatory molecules. nih.gov Isomers of this compound may exert their anti-inflammatory effects by inhibiting these enzymes.

Several key signaling pathways are central to the regulation of inflammation, and these represent potential targets for this compound isomers. These pathways include:

Nuclear Factor-kappa B (NF-κB) Pathway: This is a crucial signaling pathway that controls the transcription of numerous pro-inflammatory genes. frontiersin.org Inhibition of NF-κB activation is a common mechanism for many anti-inflammatory drugs.

Mitogen-Activated Protein Kinase (MAPK) Pathways: These pathways, including p38, JNK, and ERK, are involved in the production of inflammatory cytokines and enzymes. nih.gov Modulation of MAPK signaling can therefore lead to a reduction in inflammation.

PI3K/Akt/FoxO Signaling Pathway: This pathway is involved in cellular processes including inflammation. dovepress.com

The table below outlines potential anti-inflammatory mechanisms and the signaling pathways that could be modulated by this compound isomers, based on research into related compounds and general inflammatory processes.

Potential MechanismKey Molecular Targets/Pathways
Modulation of Cytokine Release TNF-α, IL-1β, IL-6
Enzyme Inhibition Cyclooxygenase (COX), Lipoxygenase (LOX)
Signaling Pathway Modulation NF-κB, MAPK, PI3K/Akt

It is important to note that further research is required to specifically elucidate the anti-inflammatory mechanisms of this compound isomers.

Environmental Fate and Transformation Research of C10h11clo4s

Abiotic Transformation Pathways of C10H11ClO4S in Environmental Compartments

Abiotic transformation processes, including hydrolysis and photolysis, are critical in determining the persistence of a chemical in the environment. However, no specific studies on these pathways for this compound isomers were found.

Hydrolytic Degradation Kinetics under Varying Environmental Conditions

There is no available data on the hydrolytic degradation kinetics of this compound. Research that would determine its rate of breakdown in water under different pH and temperature conditions, essential for predicting its persistence in aquatic environments, has not been located in the public domain.

Photolytic Decomposition Mechanisms and Quantum Yield Determinations

Information regarding the photolytic decomposition of this compound is not available. Studies to determine if the compound is susceptible to degradation by sunlight, the mechanisms of such breakdown, and its efficiency (quantum yield) are absent from the scientific literature.

Biotic Degradation Mechanisms of this compound by Microbial Communities

The breakdown of chemical compounds by microorganisms is a crucial route of environmental dissipation. For this compound, there is a lack of research in this area.

Identification of Key Microbial Species and Metabolic Pathways

No studies have been published that identify specific microbial species capable of degrading this compound. Consequently, the metabolic pathways involved in its biodegradation remain unknown.

Factors Influencing Biodegradation Rates in Soil and Aquatic Systems

Without foundational studies on the biodegradability of this compound, there is no information on the factors that might influence its degradation rate, such as soil type, microbial population density, or nutrient availability.

Development and Validation of Predictive Models for Environmental Persistence and Transport of this compound

The environmental persistence and transport of a chemical are governed by its physical and chemical properties, as well as its interactions with environmental compartments such as water, soil, and air. Predictive models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are essential tools for estimating these parameters when experimental data is scarce. arkat-usa.orgnih.govuninsubria.it These models use the molecular structure of a compound to predict its properties and behavior.

For compounds with the formula this compound, predictive models like the US Environmental Protection Agency's (EPA) EPI Suite™ (Estimation Programs Interface) can provide valuable insights into their environmental fate. epa.govepisuite.dev These models estimate key parameters that influence a chemical's transport and persistence.

A representative isomer, Ethyl [(4-chlorophenyl)sulfonyl]acetate , provides a case study for the application of these predictive models. Its environmental fate can be estimated using its physicochemical properties, many of which are predicted by such models. epa.gov

Table 1: Predicted Physicochemical and Environmental Fate Properties of Ethyl [(4-chlorophenyl)sulfonyl]acetate

PropertyPredicted ValueUnitSignificance for Environmental Fate and Transport
Water Solubility1.96e-3mol/LInfluences dissolution in surface waters and potential for leaching through soil. epa.gov
Vapor Pressure7.09e-5mmHgLow vapor pressure suggests it is not highly volatile and is less likely to be transported long distances in the atmosphere. epa.gov
Henry's Law Constant3.16e-9atm-m³/moleA low value indicates the compound will preferentially partition to water rather than air, limiting atmospheric transport. epa.gov
Log Kow (Octanol-Water Partition Coefficient)1.44unitlessA low Log Kow suggests a low potential for bioaccumulation in fatty tissues of organisms. epa.gov
Soil Adsorption Coefficient (Koc)Predicted to be low to moderateL/kgA low to moderate Koc indicates the compound may have some mobility in soil and could potentially leach into groundwater.
BiodegradationPredicted to be slow-Slow biodegradation suggests the compound may persist in the environment for a longer duration.

Note: Koc and Biodegradation values are general predictions based on the structural class of the compound, as specific model outputs were not available in the searched literature.

Model Validation: The reliability of these predictive models is established through validation, which involves comparing the model's predictions against known experimental data for a diverse set of chemicals. uninsubria.itresearchgate.net For instance, the KOWWIN™ model within EPI Suite™ has been shown to have a high correlation with experimental log Kow values for a large dataset of chemicals. researchgate.net However, for specific compounds like the isomers of this compound, the accuracy of the predictions would ideally be confirmed with experimental studies. Currently, there is a lack of published validation studies specifically for models predicting the environmental fate of this compound isomers.

Identification and Characterization of Environmental Transformation Products of this compound

When a chemical is released into the environment, it can be broken down into other substances known as transformation products. These transformation products can sometimes be more persistent or toxic than the parent compound. whiterose.ac.ukchemsynthesis.com The identification and characterization of these products are crucial for a complete environmental risk assessment. This process often involves laboratory simulation studies and advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS). sigmaaldrich.comacs.org

For the isomers of this compound, no specific studies identifying their environmental transformation products were found in the reviewed literature. However, based on the functional groups present in the known isomers, potential transformation pathways can be proposed.

The primary isomers identified for this compound include:

Ethyl [(4-chlorophenyl)sulfonyl]acetate

3-[(2-chlorobenzyl)sulfonyl]propanoic acid

2-Chloro-5-(propane-2-sulfonyl)benzoic acid

2-chlorosulfonyl-benzoic acid isopropyl ester

These structures commonly contain ester, sulfone, carboxylic acid, and chloro-aromatic moieties. The likely environmental transformation processes for these functional groups include:

Hydrolysis: The ester linkages, such as those in Ethyl [(4-chlorophenyl)sulfonyl]acetate and 2-chlorosulfonyl-benzoic acid isopropyl ester, are susceptible to hydrolysis. This process would break the ester bond, yielding a carboxylic acid and an alcohol. For example, Ethyl [(4-chlorophenyl)sulfonyl]acetate would hydrolyze to form (4-chlorophenyl)sulfonyl]acetic acid and ethanol. epa.gov

Biotransformation: Microorganisms in soil and water can metabolize organic compounds. This can involve the hydroxylation of the aromatic ring, cleavage of the sulfone group, or further degradation of the aliphatic chains. acs.org

Photolysis: Sunlight can induce the degradation of chemicals, particularly those with aromatic rings. This could potentially lead to the dechlorination of the molecule or cleavage of the ring structure.

Table 2: Plausible Environmental Transformation Products of this compound Isomers

Parent IsomerPotential Transformation ProcessPlausible Transformation Product(s)
Ethyl [(4-chlorophenyl)sulfonyl]acetateHydrolysis(4-chlorophenyl)sulfonyl]acetic acid and Ethanol
3-[(2-chlorobenzyl)sulfonyl]propanoic acidOxidation of the propyl chainShorter-chain carboxylic acids
2-Chloro-5-(propane-2-sulfonyl)benzoic acidMicrobial degradationHydroxylated and/or dechlorinated derivatives
2-chlorosulfonyl-benzoic acid isopropyl esterHydrolysis2-chlorosulfonyl-benzoic acid and Isopropanol

It is critical to emphasize that these are predicted transformation pathways. Detailed experimental studies are necessary to confirm the identity and to characterize the environmental behavior of the actual transformation products of this compound.

Emerging Research Directions and Future Perspectives for C10h11clo4s

Design and Synthesis of Novel C10H11ClO4S Analogs with Tuned Reactivity Profiles and Biological Selectivity

The core structure of this compound provides a versatile scaffold for the development of new analogs with precisely controlled properties. Future research is increasingly focused on moving beyond serendipitous discovery to the rational design of molecules for specific biological targets.

Detailed Research Findings: The synthesis of sulfonamide derivatives, a class to which some this compound isomers belong, is a well-established field, but innovation continues. acs.org For instance, recent methodologies have focused on creating novel N-acylsulfonamides through direct condensation reactions using catalysts like tin(IV) chloride to improve efficiency. researchgate.net The goal is to generate libraries of related compounds by systematically altering the substituents on the phenyl ring or modifying the ester or alkyl portions of the molecule. For example, by introducing different functional groups, researchers can fine-tune the electronic properties and steric bulk of the molecule. This can lead to enhanced binding affinity for a target protein or can modulate the compound's reactivity to prevent off-target effects.

A key area of future work will be the synthesis of chiral analogs. Many biological targets are stereospecific, and the separation or asymmetric synthesis of single enantiomers of this compound derivatives could lead to drugs with higher potency and fewer side effects. The development of chiral auxiliaries and catalysts for such syntheses is an active area of research.

Table 1: Potential Modifications of the this compound Scaffold and Their Intended Effects

Modification SiteExample ModificationDesired Outcome
Phenyl RingIntroduction of additional halogen or nitro groupsAltered electronic properties, enhanced binding interactions
Sulfonyl GroupConversion to sulfonamide or related functional groupsModified hydrogen bonding capacity, improved biological targeting
Alkyl/Ester ChainVariation in chain length or introduction of cyclic moietiesTuned lipophilicity, altered metabolic stability

Advanced Computational Approaches for Predicting Complex this compound Behavior and Interactions

As the ability to synthesize novel analogs grows, so does the need for efficient methods to predict their behavior. Advanced computational chemistry is becoming an indispensable tool in this process, saving significant time and resources compared to traditional laboratory screening.

Detailed Research Findings: For molecules like those represented by this compound, techniques such as Quantitative Structure-Activity Relationship (QSAR) studies, molecular docking, and molecular dynamics simulations are being employed. QSAR models can correlate specific structural features of a series of analogs with their measured biological activity, allowing for the prediction of potency for newly designed compounds.

Molecular docking simulations can predict how a this compound analog might bind to the active site of a target protein. This provides insight into the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that are crucial for binding and can guide the design of more effective molecules. For instance, docking studies could reveal that a minor modification to the ethyl acetate (B1210297) portion of Ethyl 2-[(4-chlorophenyl)sulfonyl]acetate could lead to a more favorable interaction with a key amino acid residue in a target enzyme. scbt.com

Future research will likely involve the use of artificial intelligence and machine learning algorithms to develop more accurate predictive models. These approaches can analyze vast datasets of chemical structures and biological activities to identify complex patterns that are not apparent through traditional methods.

Table 2: Computational Tools in this compound Research

Computational MethodApplicationPredicted Parameters
Molecular DockingPredicting binding mode and affinity to a biological targetBinding energy, protein-ligand interactions
QSARCorrelating chemical structure with biological activityIC50, Ki, biological potency
Molecular DynamicsSimulating the dynamic behavior of the molecule and its complex with a targetConformational changes, stability of binding
DFT CalculationsDetermining electronic properties and reactivityElectron density, HOMO/LUMO energies

Integration of Multi-Omics Data in Biological Activity Research of this compound Derivatives

To fully understand the biological effects of this compound derivatives, researchers are moving beyond single-target assays and embracing a systems biology approach. The integration of data from genomics, proteomics, and metabolomics (multi-omics) can provide a holistic view of how these compounds affect cellular processes.

Detailed Research Findings: When a cell is treated with a this compound analog, the expression levels of numerous genes and proteins can be altered, and the concentrations of various metabolites can change. By using techniques like RNA-sequencing (genomics), mass spectrometry-based proteomics, and NMR-based metabolomics, these changes can be comprehensively mapped.

For example, a proteomics study might reveal that a particular this compound derivative causes a significant change in the abundance of proteins involved in a specific signaling pathway. This could uncover a previously unknown mechanism of action or identify potential off-target effects. Metabolomics could then be used to see how these protein changes affect the metabolic state of the cell.

The future of this research area lies in the development of sophisticated bioinformatics pipelines to integrate and interpret these large and complex datasets. This will allow researchers to construct detailed models of the cellular response to this compound derivatives, leading to a deeper understanding of their therapeutic potential and potential toxicity.

Sustainable Synthesis and Green Chemistry Applications for this compound Production

With growing environmental concerns, the chemical industry is under increasing pressure to adopt more sustainable practices. Research into the green synthesis of this compound and its derivatives is therefore a critical future direction.

Detailed Research Findings: The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. For the synthesis of this compound analogs, this could involve several strategies:

Use of Greener Solvents: Replacing traditional volatile organic solvents with water, supercritical fluids, or ionic liquids.

Catalysis: Employing highly efficient and reusable catalysts, including biocatalysts like enzymes, to reduce waste and energy consumption. For example, the use of polymer-bound triazenes has been explored for the efficient synthesis of sulfonic esters. researchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thus minimizing waste.

Renewable Feedstocks: Investigating the use of bio-based starting materials instead of petroleum-derived chemicals.

Research on Analytical Method Development for Trace Level Environmental Monitoring of this compound Transformation Products

As with any widely used chemical, it is essential to understand the environmental fate of this compound and its degradation products. The development of highly sensitive analytical methods is crucial for monitoring their presence in the environment at trace levels.

Detailed Research Findings: When released into the environment, this compound can undergo various transformation processes, such as hydrolysis, photolysis, and microbial degradation. These processes can lead to the formation of new chemical species with their own toxicological profiles.

Current analytical techniques for monitoring such compounds often rely on high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS). These methods offer high sensitivity and selectivity, allowing for the detection and quantification of this compound and its transformation products in complex matrices like water and soil.

Future research will aim to develop even more sensitive and field-deployable analytical methods. This could include the development of novel sensors and portable mass spectrometers. Furthermore, there is a need for "non-targeted" screening methods that can identify previously unknown transformation products, providing a more complete picture of the environmental impact of this class of compounds.

Q & A

Q. What are the recommended methods for synthesizing C10_{10}10​H11_{11}11​ClO4_44​S in laboratory settings?

  • Methodological Answer : Synthesis typically involves sulfonation and chlorination steps. For example, sulfonic acid derivatives can be prepared via electrophilic substitution using chlorosulfonic acid, followed by purification via recrystallization or column chromatography. Ensure stoichiometric control of reactants (e.g., molar ratios of Cl sources) and monitor reaction progress using TLC or HPLC . Characterization of intermediates with 1^1H/13^{13}C NMR and FT-IR is critical to confirm functional groups .

Q. Which spectroscopic techniques are most effective for characterizing C10_{10}10​H11_{11}11​ClO4_44​S, and what key spectral features should researchers prioritize?

  • Methodological Answer : Prioritize:
  • NMR spectroscopy : Identify aromatic protons (6.5–8.5 ppm for chlorinated aryl groups) and sulfonate ester peaks (δ ~3.5–4.5 ppm for SO3_3-linked CH2_2 groups) .
  • Mass spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 274.6) and chlorine isotopic patterns .
  • IR spectroscopy : Detect S=O stretches (~1350–1200 cm1^{-1}) and C-Cl vibrations (~550–650 cm1^{-1}) .
    Cross-validate results with elemental analysis for purity assessment .

Q. How can researchers assess the hydrolytic stability of C10_{10}10​H11_{11}11​ClO4_44​S under varying pH conditions?

  • Methodological Answer : Design accelerated stability studies by incubating the compound in buffers (pH 1–13) at 37°C. Monitor degradation via HPLC/UV-Vis at timed intervals. Calculate half-life (t1/2t_{1/2}) using first-order kinetics. Include controls (e.g., inert atmosphere) to isolate pH effects from oxidative degradation .

Advanced Research Questions

Q. What strategies are effective for resolving contradictory data in the thermodynamic properties of C10_{10}H11_{11}ClO4_4S reported across studies?

  • Methodological Answer :
  • Systematic error analysis : Compare experimental conditions (e.g., calorimetry vs. computational ΔHf_f calculations) to identify methodological discrepancies .
  • Reproducibility checks : Replicate studies using identical reagents/purity standards (e.g., ≥99% by HPLC) .
  • Meta-analysis : Apply statistical models (e.g., ANOVA) to evaluate variance between datasets, accounting for instrumental sensitivity and sample preparation protocols .

Q. How can computational chemistry methods be integrated with experimental data to elucidate the reaction mechanisms involving C10_{10}H11_{11}ClO4_4S?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Model transition states for sulfonate ester hydrolysis or Cl substitution reactions. Validate with experimental kinetic data (e.g., activation energy from Arrhenius plots) .
  • Molecular Dynamics (MD) : Simulate solvation effects on reactivity in aqueous/organic media .
  • Benchmarking : Compare computed spectroscopic properties (e.g., NMR chemical shifts) with empirical data to refine computational parameters .

Q. What methodological considerations are critical when designing structure-activity relationship (SAR) studies for derivatives of C10_{10}H11_{11}ClO4_4S?

  • Methodological Answer :
  • Variable selection : Systematically modify substituents (e.g., alkyl chains, electron-withdrawing groups) while keeping the sulfonate core intact .
  • Bioassay standardization : Use consistent cell lines/enzyme sources (e.g., IC50_{50} assays with triplicate measurements) to minimize biological variability .
  • Multivariate analysis : Apply PCA or PLS regression to correlate structural descriptors (e.g., logP, polar surface area) with activity .

Data Management & Reporting

Q. How should researchers handle large datasets from stability studies or SAR screenings to ensure reproducibility?

  • Methodological Answer :
  • Raw data archiving : Deposit HPLC chromatograms, spectral files, and kinetic datasets in repositories (e.g., Zenodo) with DOI links .
  • Metadata documentation : Include instrument settings (e.g., NMR frequency, MS ionization mode) and environmental conditions (e.g., temperature, humidity) .
  • Supporting information : Use appendices for exhaustive tables (e.g., 50+ IC50_{50} values) while highlighting key trends in the main text .

Ethical & Collaborative Practices

Q. What guidelines should be followed when citing prior work on C10_{10}H11_{11}ClO4_4S to avoid intellectual property conflicts?

  • Methodological Answer :
  • Citation integrity : Reference original synthesis protocols or spectral data rather than review articles .
  • Copyright compliance : Obtain permissions for reused figures/data, and attribute non-open-access content correctly .
  • Conflict declaration : Disclose funding sources or institutional partnerships that may influence data interpretation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.